molecular formula C12H10N4O2 B13139906 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 32561-90-3

10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B13139906
CAS No.: 32561-90-3
M. Wt: 242.23 g/mol
InChI Key: RUYMNASKORGVPO-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The discovery of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione is rooted in the broader exploration of pteridine derivatives, which gained momentum in the mid-20th century due to their biological significance. Pteridines, including isoalloxazines, were initially studied for their roles in redox reactions and enzymatic cofactors. The synthesis of 10-ethyl-substituted variants emerged later as researchers sought to modify the solubility and electronic properties of flavin analogs for photocatalytic applications.

Early synthetic routes for isoalloxazines, such as those involving cyclization of 5-anilino-6-aminopyrimidinediones under oxidative conditions, laid the groundwork for derivatization at the N10 position. The specific introduction of an ethyl group at this position was first reported in the late 20th century, as evidenced by patents and synthetic methodologies targeting flavin-based photocatalysts. This modification aimed to enhance intersystem crossing rates, improving photocatalytic efficiency in organic transformations like alcohol oxidations.

Systematic Nomenclature and Structural Identity

10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione is systematically named according to IUPAC guidelines:

  • Parent structure : Benzo[g]pteridine, a tricyclic system comprising fused benzene, pyrazine, and pyrimidine rings.
  • Substituents :
    • An ethyl group at position 10 (N10-ethyl).
    • Dione functional groups at positions 2 and 4.

The molecular formula is C₁₂H₁₀N₄O₂ , with a molecular weight of 242.23 g/mol . Its structure (Fig. 1) features a planar pteridine core, with the ethyl group inducing steric and electronic modifications that influence reactivity. The compound’s SMILES string, O=C1N(C2=NC3=C(C=CC(C)=C3)N(CC)C2=O)C(=O)N1 , encodes the dione groups and ethyl substitution pattern.

Property Value
CAS Registry Number 32561-90-3
Exact Mass 242.0800 g/mol
Topological Polar SA 80.9 Ų
XLogP3 1.07

Table 1: Key physicochemical properties of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione.

Position Within Pteridine Derivative Classification

Pteridine derivatives are classified based on their ring substitution patterns and biological roles. 10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione belongs to two subcategories:

  • Isoalloxazines : Characterized by a 10H-benzo[g]pteridine-2,4-dione core, these compounds are redox-active and serve as structural analogs of flavins. The ethyl group at N10 distinguishes it from natural flavins like riboflavin, which typically feature ribityl chains at this position.
  • Synthetic Flavinoids : Engineered for non-biological applications, this subclass includes modifications to enhance photostability and catalytic activity. The ethyl group improves solubility in organic solvents compared to polar natural derivatives.

A comparative analysis with related compounds highlights its structural uniqueness:

Compound Substituents Key Feature
Lumichrome N10-H, no ethyl group Natural photodegradation product
7-Fluorobenzo[g]pteridine Fluorine at C7 Enhanced DNA binding affinity
10-Ethyl-3,7,8-trimethyl Multiple alkyl groups Broad-spectrum photocatalytic activity

Table 2: Structural comparison with related pteridine derivatives.

The compound’s classification underscores its role as a synthetic flavinoid optimized for applications in organic synthesis rather than biological systems. Its design reflects deliberate deviations from natural isoalloxazines to achieve specific physicochemical properties.

Properties

CAS No.

32561-90-3

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

10-ethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H10N4O2/c1-2-16-8-6-4-3-5-7(8)13-9-10(16)14-12(18)15-11(9)17/h3-6H,2H2,1H3,(H,15,17,18)

InChI Key

RUYMNASKORGVPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diaminopyrimidine with glyoxal, followed by cyclization and subsequent ethylation . The reaction conditions often require a solvent such as dimethylformamide and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines and their derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Photocatalytic Applications

One of the most significant applications of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione is as a photocatalyst . This compound is known for its ability to facilitate photooxidation processes, particularly in the conversion of alcohols to carbonyl compounds. The efficiency of this process can be enhanced through intersystem crossing, which improves the rate of energy transfer during photocatalysis.

Key Features:

  • Flavin-based photocatalyst : This compound exhibits properties similar to flavins, which are known for their role in biological light reactions and catalysis.
  • Applications in organic synthesis : It can be utilized in various organic transformations, making it valuable in synthetic chemistry.

Biological Research

In the realm of biological research, 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione has shown potential as a biological probe due to its unique structural properties. Its interactions with biomolecules can be studied to understand various biological processes.

Case Studies:

  • Enzyme Inhibition Studies : Research indicates that derivatives of benzo[g]pteridine compounds can inhibit specific enzymes, which is crucial for developing new therapeutic agents.
  • Binding Affinity Studies : Investigations into the binding affinities of this compound with proteins have provided insights into its potential as a lead compound for drug design.

Pharmaceutical Development

The pharmaceutical applications of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione are notable, particularly in the development of new drugs targeting various diseases. Its structural characteristics allow it to interact with multiple biological targets.

Potential Applications:

  • Anticancer Agents : Preliminary studies suggest that compounds similar to 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it has been studied as an inhibitor of monoamine oxidase B and nitric oxide synthetase, which are involved in neurodegenerative diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Core Structural Variations

The benzo[g]pteridine-2,4-dione skeleton is common among flavins, but substituents at positions 3, 7, 8, and 10 dictate properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Riboflavin (Vitamin B₂) 7,8-dimethyl; 10-D-ribityl C₁₇H₂₀N₄O₆ 376.36 Biologically active; absorbs at 267, 375, and 444 nm .
Lumiflavin 7,8,10-trimethyl C₁₂H₁₂N₄O₂ 256.26 Phototoxic riboflavin derivative; yellow fluorescence .
3,10-Dibutyl derivative 3,10-dibutyl C₁₉H₂₄N₄O₂ 340.42 Used in excited-state absorption studies; polarizable quinoid structure .
7/8-Methyl isomers 7-methyl or 8-methyl C₁₁H₁₀N₄O₂ 230.22 Regioisomers (4:3 ratio); broad NMR peaks due to tautomerism .
10-(4-Hydroxyphenyl) derivative 10-(4-hydroxyphenyl) C₁₆H₁₂N₄O₃ 308.29 Electropolymerizable; used in sensor applications .

Physicochemical Properties

  • Melting Points : The ethyl-substituted compound (290°C) has a higher melting point than lumiflavin (unspecified) but matches riboflavin’s decomposition temperature (290°C) .
  • Solubility : Alkyl groups (e.g., ethyl, butyl) enhance hydrophobicity compared to ribityl or hydroxyl-substituted analogues.

Optical and Electronic Properties

  • Absorption/Emission: Riboflavin exhibits three absorption bands (267, 375, 444 nm) due to π→π* transitions in the isoalloxazine ring . The 3,10-dibutyl derivative shows unique transient absorption spectra, attributed to quinoid excited-state configurations . Fluoro-substituted analogues (e.g., 7- or 8-fluoro) exhibit solvent-dependent emission shifts, useful for fluorescence sensing .

Key Research Findings

Industrial Relevance

  • Riboflavin derivatives are critical in food additives (EFSA-approved) and pharmaceuticals .
  • Synthetic analogues like the ethyl-substituted compound enable tailored catalysts for organic synthesis .

Biological Activity

10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family, which is known for its involvement in various biological processes. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₄N₄O₂
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 32561-90-3

10-Ethylbenzo[g]pteridine-2,4(3H,10H)-dione has been studied for its inhibitory effects on various enzymes involved in metabolic processes. Notably, it acts as an inhibitor of:

  • Monoamine Oxidase B (MAO-B) : This enzyme is associated with neurodegenerative diseases. Inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, which may provide neuroprotective effects.
  • Nitric Oxide Synthase (NOS) : By inhibiting NOS, the compound may reduce oxidative stress and inflammation in neuronal tissues .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione. It has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
CCRF-HSB-21.46 - 2.7
KB0.61 - 2.1

These findings suggest that the compound's phenyl group enhances its affinity for protein tyrosine kinases (PTK), improving its antitumor efficacy through better fitting into the active site of these enzymes .

Neuroprotective Effects

In addition to its antitumor properties, this compound has shown promise in neuroprotection. Studies indicate that it can protect against glutamate-mediated cell death in neuronal cell lines. This effect is attributed to its ability to inhibit mitochondrial NADH ubiquinone reductase, thereby acting as a free-radical scavenger .

Case Studies and Research Findings

  • Antitumor Efficacy : A detailed study evaluated the synthesis and biological activity of several pteridine derivatives, including 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione. The compound exhibited notable antitumor activity with an IC50 value comparable to other potent inhibitors .
  • Molecular Docking Studies : Molecular docking simulations have shown that 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione binds effectively to PTK domains with low binding free energies (ΔGb), indicating strong interactions with target proteins involved in tumor growth .

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